Atranorin is classified as a depside, which is a type of compound formed from the combination of two or more esterified phenolic acids. It is commonly extracted from lichens such as Pseudevernia furfuracea and Parmotrema spp. The compound has been identified in many lichen species and is integral to their metabolic processes. Its extraction and stability are influenced by various factors, including solvent choice and pH levels during processing .
The synthesis of atranorin can occur through natural biosynthetic pathways in lichens, specifically via polyketide synthase gene clusters. Recent studies have reconstructed the biosynthetic pathway for atranorin using heterologous expression systems, allowing for the identification of key enzymes involved in its production. The primary method for isolating atranorin involves solvent extraction techniques, where acetonitrile and acetone are found to be optimal solvents for stability and yield .
Extraction typically employs high-performance liquid chromatography (HPLC) for quantification and analysis. The process involves preparing lichen samples, followed by extraction under controlled conditions to maximize yield while minimizing degradation. Techniques such as microwave-assisted extraction have also been explored to enhance efficiency .
Atranorin has a complex molecular structure characterized by its depsidic nature. Its chemical formula is , indicating the presence of multiple hydroxyl groups and aromatic rings that contribute to its biological activity.
The molecular weight of atranorin is approximately 286.28 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to elucidate its structure further, confirming the arrangement of atoms within the molecule .
Atranorin undergoes various chemical reactions depending on environmental conditions. For instance, it can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its structure through transesterification or saponification reactions. These reactions can significantly affect its stability and bioactivity .
Studies indicate that atranorin’s stability diminishes in strong acids or bases, while it remains stable in neutral conditions or when extracted with acetonitrile. This knowledge is crucial for researchers aiming to maintain the integrity of atranorin during experiments .
The mechanism by which atranorin exerts its biological effects involves interactions with cellular components. Research has shown that atranorin can bind to human serum albumin, influencing drug transport and distribution within biological systems. The binding constant indicates that atranorin effectively interacts with proteins, which may enhance its therapeutic potential .
The binding affinity of atranorin for human serum albumin suggests a significant role in modulating physiological responses, such as anti-inflammatory effects through inhibition of cyclooxygenase enzymes . This interaction highlights the potential for atranorin as a bioactive compound in pharmacological applications.
Atranorin appears as a yellowish crystalline solid at room temperature. It has a melting point that varies based on purity but generally ranges between 150-160 °C.
Atranorin exhibits solubility in organic solvents like acetone and acetonitrile while being less soluble in water. Its stability profile indicates susceptibility to hydrolysis under extreme pH conditions but retains integrity in neutral environments.
Relevant analytical techniques such as UV-Vis spectroscopy are used to assess concentration levels during various experimental setups, ensuring accurate quantification during studies .
Atranorin has garnered interest for several scientific applications due to its diverse biological activities:
Atranorin (C~19~H~18~O~8~), a depside-class secondary metabolite predominantly found in lichen species (e.g., Parmelia sulcata, Stereocaulon alpinum), has emerged as a promising candidate for cancer therapy due to its multi-targeted biological activities. This section details its mechanisms and efficacy across diverse cancer models, strictly adhering to the outlined subsections.
Atranorin exerts potent cytostatic effects in HCC cell lines (SK-Hep1, Huh-7, SNU-182). Treatment (10–40 μg/mL) significantly reduces proliferation by inducing G2/M cell cycle arrest. Mechanistically, this involves:
Cell Line | TP53 Status | G2/M Arrest (%) | Key Regulators Altered | Concentration (μg/mL) |
---|---|---|---|---|
SK-Hep1 | Wild-type | 45% increase | ↑Cyclin B1, ↑p-CDK1 (Tyr15), ↓Cdc25C | 40 |
Huh-7 | Mutant | 38% increase | ↑Cyclin B1, ↑p-CDK1 (Tyr15) | 40 |
SNU-182 | Mutant | 32% increase | ↑Cyclin B1, ↑p-CDK1 (Tyr15) | 40 |
Atranorin triggers non-apoptotic cell death in HCC, primarily via necrosis:
Atranorin (5 μg/mL) inhibits HCC migration and invasion by targeting metastasis-associated pathways:
Atranorin (5–10 μg/mL) suppresses motility in A549 lung adenocarcinoma cells by:
Atranorin targets cytoskeletal dynamics without altering epithelial-mesenchymal transition (EMT) markers:
Pathway Targeted | Key Effectors | Change Induced by Atranorin | Functional Outcome |
---|---|---|---|
Wnt/β-Catenin | Nuclear β-catenin | ↓50% nuclear translocation | ↓Cyclin D1, ↓c-Myc, ↓CD44 |
AP-1 | phospho-c-Jun (Ser63) | ↓70% activity; ↓nuclear accumulation | ↓KITENIN; ↑KAI1 expression |
Rho GTPases | Rac1, Cdc42, RhoA | Inactivation | Impaired cytoskeletal remodeling |
Atranorin exhibits subtype-specific efficacy in breast cancer:
Cell Line | Subtype | IC~50~ (μM) | Mechanism Highlight |
---|---|---|---|
MDA-MB-231 | Triple-Negative | 19.0 | Ferroptosis (↑ROS, ↑lipid peroxidation) |
BT-474 | Luminal B/HER2+ | 14.7 | Cell cycle disruption |
MCF-7 | Luminal A | 38.7 | Moderate ferroptosis induction |
SK-BR-3 | HER2+ | 38.9 | Not characterized |
MCF-12A | Normal breast | 50.2 | Minimal cytotoxicity |
Atranorin enhances efficacy of standard therapies:
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8